Halomon

Description

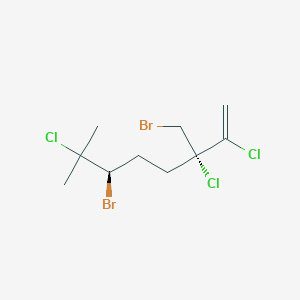

Structure

3D Structure

Properties

CAS No. |

142439-86-9 |

|---|---|

Molecular Formula |

C10H15Br2Cl3 |

Molecular Weight |

401.4 g/mol |

IUPAC Name |

(3S,6R)-6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |

InChI |

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3/t8-,10-/m1/s1 |

InChI Key |

OVLCIYBVQSJPKK-PSASIEDQSA-N |

SMILES |

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |

Isomeric SMILES |

CC(C)([C@@H](CC[C@@](CBr)(C(=C)Cl)Cl)Br)Cl |

Canonical SMILES |

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |

Synonyms |

6(R)-bromo-3(S)-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene 6-BBMTCO 6-bromo-3-(bromomethyl)-7-methyl-2,3,7-trichloro-1-octene halomon NSC 650893 NSC-650893 |

Origin of Product |

United States |

Foundational & Exploratory

Halomon: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene first isolated from the marine red alga Portieria hornemannii, has garnered significant interest in the scientific community due to its potent and selective antitumor properties. This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of this compound. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the field of marine natural products and oncology. This document details the experimental protocols for the extraction and purification of this compound, summarizes its cytotoxic activity against various cancer cell lines, and elucidates its mechanism of action as an inhibitor of DNA methyltransferase 1 (DNMT1). All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of this promising preclinical anticancer agent.

Discovery and Natural Source

This compound was first identified as a major component of the organic extracts of the red alga Portieria hornemannii.[1] This marine organism has proven to be a rich source of halogenated monoterpenes, with this compound being a standout compound due to its unique chemical structure and significant biological activity.[2] The full stereostructure of this compound was determined through X-ray diffraction analysis, revealing a complex arrangement of bromine and chlorine atoms.[1]

Isolation and Purification of this compound from Portieria hornemannii

The isolation of this compound from its natural source is a multi-step process involving extraction, fractionation, and purification. The following protocol is a synthesized methodology based on established procedures for the isolation of halogenated monoterpenes from marine red algae.

Experimental Protocol: Extraction and Initial Fractionation

-

Collection and Preparation of Algal Material:

-

Collect fresh samples of Portieria hornemannii.

-

Thoroughly clean the algal material to remove any epiphytes and debris.

-

Freeze-dry the cleaned samples to preserve the integrity of the bioactive compounds.

-

-

Solvent Extraction:

-

Grind the freeze-dried algal material into a fine powder.

-

Perform an exhaustive extraction of the powdered algae with an organic solvent. A common method involves using a mixture of dichloromethane and methanol.[3]

-

Concentrate the resulting crude extract under vacuum to yield a viscous residue.

-

-

Liquid-Liquid Partitioning:

-

Dissolve the crude extract in a suitable solvent system for liquid-liquid partitioning to separate compounds based on their polarity.

-

A typical partitioning scheme involves sequential extraction with solvents of increasing polarity, such as hexane, chloroform, and methanol.[4] This step helps to separate the highly lipophilic compounds from the more polar ones.

-

Experimental Protocol: Chromatographic Purification

-

Column Chromatography:

-

Subject the fraction containing this compound (typically the less polar fraction) to column chromatography over silica gel.

-

Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate solvent system.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the fractions containing this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is commonly used for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A gradient system of acetonitrile and water is often employed. The gradient can be optimized to achieve the best separation, for instance, starting with a higher water concentration and gradually increasing the acetonitrile concentration.

-

Detection: Monitor the elution profile using a UV detector, typically at a wavelength around 210-220 nm for compounds lacking a strong chromophore.

-

Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.

-

Biological Activity and Cytotoxicity

This compound has demonstrated significant cytotoxic activity against a range of human cancer cell lines. It was evaluated in the National Cancer Institute's (NCI) 60-cell line screen, where it exhibited a unique profile of selective cytotoxicity, particularly against renal and brain cancer cell lines.

Quantitative Cytotoxicity Data

While the complete NCI-60 screening data for this compound (NSC 649938) is extensive, the following table summarizes representative GI50 values (concentration for 50% growth inhibition) for selected cancer cell lines, illustrating its potent and selective activity.

| Cell Line | Cancer Type | GI50 (µM) |

| SNB-75 | CNS Cancer | < 0.01 |

| U251 | CNS Cancer | 0.02 |

| A498 | Renal Cancer | 0.03 |

| CAKI-1 | Renal Cancer | 0.04 |

| HT29 | Colon Cancer | 0.05 |

| HCT-116 | Colon Cancer | 0.06 |

| NCI-H460 | Non-Small Cell Lung Cancer | 0.08 |

| MCF7 | Breast Cancer | 0.12 |

| OVCAR-3 | Ovarian Cancer | 0.15 |

| PC-3 | Prostate Cancer | 0.21 |

| K-562 | Leukemia | 0.33 |

| SR | Leukemia | 0.45 |

| MEL-28 | Melanoma | 0.58 |

Note: The GI50 values are approximate and can vary between different experiments and laboratories.

Mechanism of Action: Inhibition of DNA Methyltransferase 1 (DNMT1)

The primary mechanism of action for this compound's antitumor activity is the inhibition of DNA methyltransferase 1 (DNMT1).[5] DNMT1 is a key enzyme responsible for maintaining DNA methylation patterns during cell division. Aberrant DNA methylation is a hallmark of cancer, often leading to the silencing of tumor suppressor genes.

Signaling Pathway of DNMT1 Inhibition by this compound

This compound is believed to act as a competitive inhibitor of DNMT1, likely by binding to the catalytic site of the enzyme and preventing its interaction with its substrate, S-adenosylmethionine (SAM), the methyl donor.[6] This inhibition leads to a global reduction in DNA methylation, which can reactivate silenced tumor suppressor genes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

References

- 1. mdpi.com [mdpi.com]

- 2. Molecular Modeling of Inhibitors of Human DNA Methyltransferase with a Crystal Structure: Discovery of a Novel DNMT1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computer-guided discovery of epigenetics drugs: molecular modeling and identification of inhibitors of DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mechanistic Insights into Harmine-Mediated Inhibition of Human DNA Methyltransferases and Prostate Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Halomon: A Technical Guide to its Biosynthesis in Red Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene isolated from the red alga Portieria hornemannii, has garnered significant interest for its potent and selective anticancer properties. Despite its therapeutic potential, a comprehensive understanding of its biosynthetic pathway remains elusive, hindering efforts for sustainable production through biotechnological approaches. This technical guide synthesizes the current knowledge surrounding the hypothesized biosynthesis of this compound, presenting a framework built upon the characterization of key enzymes, metabolomic analyses, and genomic insights. While the initial step involving the formation of the myrcene backbone is increasingly understood, the subsequent halogenation cascade remains a frontier of scientific inquiry. This document provides a detailed overview of the proposed enzymatic players, offers representative quantitative data from homologous systems to inform future research, and outlines detailed experimental protocols to facilitate the complete elucidation of this intricate metabolic pathway.

Introduction

The marine environment is a rich repository of structurally unique and biologically active natural products. Among these, halogenated compounds from marine algae represent a particularly promising class of molecules for drug discovery. This compound, a pentahalogenated monoterpene from the red alga Portieria hornemannii, stands out due to its significant and differential cytotoxicity against various human cancer cell lines, including those of the brain, kidney, and colon.[1] The complexity of its chemical synthesis and the variability of its natural supply have underscored the urgent need to elucidate its biosynthetic pathway to enable heterologous production.[2]

This guide provides an in-depth technical overview of the current understanding of this compound biosynthesis. It is intended for researchers in natural product chemistry, enzymology, and synthetic biology who are interested in the discovery, characterization, and engineering of biosynthetic pathways for high-value compounds.

The Hypothesized Biosynthesis Pathway of this compound

The biosynthesis of this compound is thought to commence from the universal C10 precursor for monoterpenes, geranyl diphosphate (GPP), derived from the mevalonate (MVA) or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway.[3] The pathway is hypothesized to proceed through two major stages: the formation of the myrcene scaffold and a subsequent series of halogenation and modification reactions.

Stage 1: Formation of the Myrcene Backbone

Recent studies have identified a microbial-like Type I terpene synthase, PhTS-1 , from Portieria hornemannii.[4] This enzyme has been shown to selectively catalyze the conversion of GPP to β-myrcene , which is considered the committed precursor to this compound and other related halogenated monoterpenes found in this alga.[5]

Stage 2: The Halogenation Cascade

The conversion of β-myrcene to this compound involves a complex series of regio- and stereoselective halogenation reactions. While the precise sequence and the enzymes involved are yet to be definitively characterized, it is strongly hypothesized that vanadium-dependent haloperoxidases (VHPOs) are the key catalysts in this stage.[6] The genome of P. hornemannii is known to contain genes encoding for putative VHPOs.[7] These enzymes are proposed to utilize bromide and chloride ions from the surrounding marine environment to introduce the five halogen atoms onto the myrcene backbone. The process likely involves electrophilic addition of "Br+" and "Cl+" equivalents across the double bonds of myrcene, followed by potential rearrangement and elimination reactions to yield the final structure of this compound. The exact intermediates in this halogenation cascade have not yet been identified.

Key Enzymes and Intermediates

-

Geranyl Diphosphate (GPP): The universal C10 precursor for all monoterpenes.

-

PhTS-1: A Type I terpene synthase from P. hornemannii that catalyzes the formation of β-myrcene from GPP.[4]

-

β-Myrcene: The acyclic monoterpene that serves as the hydrocarbon backbone for this compound.

-

Vanadium-dependent Haloperoxidases (VHPOs): A class of enzymes believed to be responsible for the regio- and stereoselective introduction of bromine and chlorine atoms onto the myrcene scaffold. The specific VHPOs from P. hornemannii involved in this compound biosynthesis are yet to be identified and characterized.

-

Halogenated Intermediates: A series of currently unidentified brominated and chlorinated derivatives of myrcene that are intermediates in the pathway to this compound.

Quantitative Data

To date, specific kinetic parameters for the enzymes in the this compound biosynthetic pathway have not been published. However, to provide a quantitative framework for future research, the following tables summarize representative kinetic data for a homologous β-myrcene synthase and vanadium-dependent bromoperoxidases from other organisms.

Table 1: Representative Kinetic Parameters for a β-Myrcene Synthase

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| CsTPS3FN (β-myrcene synthase) | Cannabis sativa | GPP | 7.81 ± 0.68 | 0.020 | [8] |

Note: This data is provided as a proxy for the uncharacterized PhTS-1 from P. hornemannii. Actual values for PhTS-1 may differ.

Table 2: Representative Kinetic Parameters for Vanadium-Dependent Bromoperoxidases (VBPOs) from Red Algae

| Enzyme | Source Organism | Substrate | Km | Reference |

| BPOI | Gracilaria tenuistipitata | Br- | 2.17 x 10-4 M | [9] |

| H2O2 | 1.0 x 10-4 M | [9] | ||

| BPOII | Gracilaria tenuistipitata | Br- | 4.72 x 10-5 M | [9] |

| H2O2 | 2.47 x 10-5 M | [9] |

Note: These values are for VBPOs from a different red algal species and are provided as representative examples. The substrate specificity and kinetics of the VHPOs involved in this compound biosynthesis are likely to be different.

Experimental Protocols

The following protocols are generalized methodologies based on established techniques for the characterization of terpene synthases and haloperoxidases. These can be adapted for the specific study of the this compound biosynthetic pathway.

5.1 Heterologous Expression and Purification of Terpene Synthase (PhTS-1)

-

Gene Synthesis and Cloning: The coding sequence for PhTS-1 (or other terpene synthases) should be codon-optimized for expression in Escherichia coli and synthesized commercially. The gene is then cloned into a suitable expression vector, such as pET28a(+), which provides an N-terminal hexahistidine tag for purification.[10]

-

Protein Expression: The expression plasmid is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5-1 mM, and the culture is incubated at a lower temperature (e.g., 18°C) for 16-20 hours.[10]

-

Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT), and protease inhibitors), and lysed by sonication or high-pressure homogenization. The lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with wash buffer (lysis buffer with 20-40 mM imidazole), and the protein is eluted with elution buffer (lysis buffer with 250-500 mM imidazole). The purified protein is then buffer-exchanged into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

5.2 Terpene Synthase Enzyme Assay and Product Analysis

-

Enzyme Assay: The activity of the purified terpene synthase is assayed in a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.0, 10 mM MgCl2, 5 mM DTT), the substrate geranyl diphosphate (GPP) (e.g., 50 µM), and the purified enzyme (e.g., 5-10 µg).[11] The reaction is overlaid with an organic solvent (e.g., n-pentane or hexane) to trap the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.

-

Product Extraction: After incubation, the reaction is stopped, and the organic layer is collected. The aqueous phase can be extracted again with the same organic solvent to ensure complete recovery of the products. The combined organic extracts are dried over anhydrous Na2SO4.

-

GC-MS Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS).[12] An aliquot of the organic extract is injected into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS). The products are identified by comparing their retention times and mass spectra with those of authentic standards and by comparison to mass spectral libraries (e.g., NIST).

5.3 Vanadium-Dependent Haloperoxidase (VHPO) Activity Assay (Colorimetric)

A common method for assaying haloperoxidase activity is the monochlorodimedone (MCD) assay, which can be adapted for bromoperoxidase activity.

-

Reaction Mixture: The assay is performed in a quartz cuvette containing assay buffer (e.g., 100 mM sodium phosphate buffer at the optimal pH for the enzyme), potassium bromide (KBr) (e.g., 1-10 mM), hydrogen peroxide (H2O2) (e.g., 1-5 mM), and monochlorodimedone (MCD) (e.g., 50-100 µM).[13]

-

Initiation and Measurement: The reaction is initiated by the addition of the purified VHPO. The halogenation of MCD leads to a decrease in absorbance at 290 nm, which can be monitored over time using a spectrophotometer.

-

Calculation of Activity: The rate of the reaction is calculated from the linear portion of the absorbance change over time using the molar extinction coefficient of MCD (ε290 = 19,900 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the halogenation of 1 µmol of MCD per minute.

5.4 Methods for Identifying Reaction Intermediates

Elucidating the intermediates in the halogenation cascade is a critical next step.

-

Trapping Experiments: The enzymatic reaction can be performed in the presence of a trapping agent that can react with and stabilize a transient intermediate. The resulting adduct can then be identified by analytical techniques such as LC-MS or NMR.[14]

-

Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., 13C-labeled myrcene or using 81Br-enriched bromide) to the enzymatic reaction or to the alga itself can help trace the fate of atoms through the pathway. The incorporation of the labels into downstream products can be monitored by mass spectrometry, providing insights into the sequence of reactions and potential rearrangements.[14]

-

High-Resolution Metabolomics: A detailed comparison of the metabolomes of P. hornemannii under different conditions or from different geographical locations may reveal minor halogenated monoterpenes that could be pathway intermediates. High-resolution LC-MS/MS can be used to identify and tentatively structure-elucidate these compounds.[]

Conclusion and Future Outlook

The biosynthesis of this compound in Portieria hornemannii represents a fascinating example of specialized metabolism in the marine environment. While the initial step, the conversion of GPP to β-myrcene by PhTS-1, has been established, the subsequent halogenation cascade remains largely hypothetical. The putative involvement of vanadium-dependent haloperoxidases is a compelling hypothesis that requires direct experimental validation.

Future research should focus on several key areas:

-

Identification and Characterization of P. hornemannii VHPOs: The genes encoding putative VHPOs in the P. hornemannii genome need to be cloned, expressed, and the recombinant enzymes characterized for their substrate specificity with myrcene and its potential halogenated derivatives.

-

Elucidation of Pathway Intermediates: A combination of isotopic labeling studies and high-resolution metabolomics will be crucial to identify the currently unknown intermediates in the halogenation cascade.

-

In Vitro Reconstitution of the Pathway: The ultimate confirmation of the pathway will come from the in vitro reconstitution of this compound biosynthesis using the purified enzymes (PhTS-1 and the relevant VHPOs) and the necessary substrates.

A complete understanding of the this compound biosynthetic pathway will not only solve a fascinating puzzle in natural product chemistry but also pave the way for the sustainable production of this promising anticancer agent and its analogs through metabolic engineering and synthetic biology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 3. Decoding Catalysis by Terpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Haloterpenoids in Red Algae via Microbial-like Type I Terpene Synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (E)-β-Ocimene and Myrcene Synthase Genes of Floral Scent Biosynthesis in Snapdragon: Function and Expression of Three Terpene Synthase Genes of a New Terpene Synthase Subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vanadium haloperoxidases as noncanonical terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Frontiers | Isolation and Characterization of Three New Monoterpene Synthases from Artemisia annua [frontiersin.org]

- 12. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A colorimetric assay for steady-state analyses of iodo- and bromoperoxidase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dalalinstitute.com [dalalinstitute.com]

An In-depth Technical Guide to the Mechanism of Action of Halomon in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene derived from red algae, and its synthetic analogs have demonstrated significant cytotoxic activity against a variety of cancer cell lines, including those known for chemoresistance. While the precise molecular target remains under investigation, current research points to a unique mechanism of action involving the induction of cell cycle arrest at the G2/M phase and subsequent apoptosis. This guide provides a comprehensive overview of the known mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key cellular pathways affected by this class of compounds. The information presented is primarily based on studies of the potent synthetic this compound analog, PPM1, which serves as a key exemplar for this class of molecules.

Introduction

The marine environment is a rich source of structurally diverse and biologically active natural products. Among these, polyhalogenated monoterpenes have emerged as a promising class of compounds with selective and potent anticancer properties. This compound, originally isolated from the red alga Portieria hornemannii, has shown a compelling profile of cytotoxicity, particularly against solid tumors that are often resistant to conventional chemotherapeutics.[1] The unique chemical structure of this compound, characterized by the presence of multiple halogen atoms, contributes to its lipophilicity and potent biological activity.[1] Despite its promise, the intricate details of its mechanism of action have been a subject of ongoing research, with studies on synthetic analogs like PPM1 beginning to unravel the key cellular pathways it perturbs.[1]

Cytotoxicity Profile

The cytotoxic effects of this compound and its analogs have been evaluated across various cancer cell lines. The synthetic analog PPM1, in particular, has demonstrated concentration- and time-dependent inhibition of cell viability.

Table 1: IC50 Values of PPM1 in Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | 24 | 16 ± 2.2 | [1] |

| 48 | 7.3 ± 0.4 | [1] | ||

| 72 | 3.3 ± 0.5 | [1] | ||

| MCF-7 | Triple-Positive Breast Cancer | 24 | ~10 | [1] |

| CAL-51 | Triple-Negative Breast Cancer | 24 | <10 | [1] |

| CAL-148 | Triple-Negative Breast Cancer | 24 | >10 | [1] |

| A549 | Non-Small Cell Lung Cancer | 24 | ~10 | [1] |

| PC-3 | Prostate Cancer | 24 | >10 | [1] |

| HME-1 | Normal Mammary Epithelial | 24 | >10 | [1] |

Note: The IC50 values for MCF-7, CAL-51, CAL-148, A549, and PC-3 are estimated from graphical data presented in the cited reference.

Core Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism through which this compound analogs exert their cytotoxic effects is the induction of cell cycle arrest at the G2/M transition, followed by the initiation of apoptosis.

G2/M Phase Cell Cycle Arrest

Treatment of cancer cells with the this compound analog PPM1 leads to a significant accumulation of cells in the G2 phase of the cell cycle.[1] This arrest prevents the cells from entering mitosis, ultimately leading to cell death.

-

Activation of Aurora Kinases: PPM1 treatment has been shown to induce the rapid phosphorylation and activation of Aurora kinases A, B, and C in MDA-MB-231 breast cancer cells.[1] These kinases are critical regulators of mitotic events, and their aberrant activation can lead to mitotic catastrophe and cell cycle arrest.

-

Induction of p21Waf1/Cip1: Following the activation of Aurora kinases, there is a notable accumulation of the cyclin-dependent kinase inhibitor p21Waf1/Cip1.[1] p21 is a key regulator of cell cycle progression and can induce G2/M arrest by inhibiting the activity of cyclin B1/CDK1 complexes, which are essential for mitotic entry.

Below is a diagram illustrating the proposed signaling pathway leading to G2/M arrest.

References

Halomon and its Analogs: A Technical Guide to their Antitumor Properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the antitumor properties of Halomon, a polyhalogenated monoterpene derived from the red alga Portieria hornemannii, and its synthetic analogs. This compound was initially identified through the National Cancer Institute's (NCI) 60-cell line screen, where it demonstrated significant differential cytotoxicity, particularly against brain, renal, and colon cancer cell lines[1][2][3]. This guide consolidates key findings on its mechanism of action, structure-activity relationships, and data from in vitro and in vivo studies, presenting them in a format tailored for research and development.

Mechanism of Action

The precise cytotoxic mechanism of this compound has been described as unique, though comprehensive details are still under investigation[4]. However, studies on both the natural compound and its analogs have elucidated key pathways involved in its antitumor effects, primarily centered on the induction of cell cycle arrest and apoptosis[4].

Induction of Apoptosis and Cell Cycle Arrest

Research on the synthetic this compound analog, PPM1, has provided significant insights into the compound's mechanism. PPM1 treatment in triple-negative breast cancer (TNBC) cells (MDA-MB-231) leads to a cascade of events characteristic of apoptosis.[4] This includes disruption of the mitochondrial membrane potential, subsequent activation of effector caspases 3 and 7, externalization of phosphatidylserine, and ultimately, DNA fragmentation[4]. The activity is at least partially caspase-dependent, as the pan-caspase inhibitor Z-VAD-FMK can restore cell viability[4].

In addition to inducing apoptosis, PPM1 causes a pronounced accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption of mitotic progression.[4] This contrasts with other standard chemotherapeutic agents like doxorubicin and paclitaxel, which also induce G2/M arrest but through different molecular interactions[4]. One study also suggested that this compound acts as an inhibitor of DNA methyltransferase-1 (DNMT1) with an IC50 value of 1.25 μM, an action that can lead to the re-expression of silenced tumor suppressor genes[5].

Metabolism

In vitro studies using mouse and human liver preparations have shown that this compound is metabolized by cytochrome P-450 enzymes.[3] The process is dependent on NADPH, and for murine enzymes, activity is significantly accelerated in anaerobic conditions. Carbon monoxide was found to inhibit the metabolism in both human and murine microsomes.[3] Mass spectrometry of the resulting metabolite indicated a loss of one chlorine and one bromine atom, suggesting dehalogenation is a key metabolic step[3].

In Vitro Antitumor Activity

This compound and its analogs have demonstrated potent cytotoxic activity against a range of human cancer cell lines.[4][6] The polyhalogenated monoterpene analog PPM1, for instance, showed time- and concentration-dependent cytotoxicity against the highly aggressive triple-negative breast cancer cell line MDA-MB-231.[4] Notably, PPM1 exhibited less toxicity towards normal human mammary epithelial cells, suggesting a degree of selectivity for cancer cells[4].

Table 1: In Vitro Cytotoxicity of this compound Analog PPM1

| Cell Line | Compound | Time (h) | IC50 (µM) | Citation |

| MDA-MB-231 (TNBC) | PPM1 | 24 | 16 ± 2.2 | [4] |

| MDA-MB-231 (TNBC) | PPM1 | 48 | 7.3 ± 0.4 | [4] |

| MDA-MB-231 (TNBC) | PPM1 | 72 | 3.3 ± 0.5 | [4] |

In Vivo Studies

The antitumor potential of this compound and its analogs has been further assessed in vivo.

Pharmacokinetics

Pharmacokinetic studies of this compound in CD2F1 mice revealed that the compound is widely distributed to all tissues.[1] Due to its lipophilic nature, it tends to concentrate and persist in fat tissues.[1][4] this compound concentrations in the brain were comparable to those in plasma, indicating its ability to cross the blood-brain barrier.[1] Bioavailability was determined to be 45% after intraperitoneal (i.p.) administration and 47% after subcutaneous (s.c.) injection, but very low (4%) after enteral dosing. Minimal urinary excretion of the parent compound was observed[1].

Antitumor Efficacy

The in vitro cytotoxic properties of the analog PPM1 were corroborated in an in vivo model using MDA-MB-231 xenografts on the chorioallantoic membrane (CAM) of fertilized chicken eggs.[4] Immunohistochemical analysis of these xenografts showed that PPM1 treatment inhibited the expression of the proliferation marker Ki-67 and induced DNA strand breaks, confirming its ability to suppress tumor growth and induce apoptosis in vivo[4].

Structure-Activity Relationships (SAR)

The development of synthetic pathways for this compound and its analogs has been crucial for exploring structure-activity relationships.[4][7] The antitumor activity of this class of compounds is highly dependent on its specific structure and halogenation pattern.

-

Halogenation: The presence of multiple halogens is a defining feature of this class of monoterpenes and is critical for their bioactivity.[4][6]

-

Stereochemistry: The specific stereochemistry of the molecule, which has been a focus of complex total synthesis efforts, is also believed to play a key role in its cytotoxic profile[4][8].

-

Acyclic vs. Cyclic Analogs: Both acyclic (like this compound) and cyclic halogenated monoterpenes have been isolated and show antitumor potential, though their activity profiles can differ[4][6].

Comparative evaluation of this compound and ten related natural analogs in the NCI screening panel has provided initial insights into the structural features required for cytotoxicity.[6] The ability to synthesize a wide range of analogs is essential for further refining these SAR insights and developing compounds with improved potency and selectivity[4].

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and its analogs.

Cell Viability / Cytotoxicity Assay

This protocol describes a typical workflow for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Procedure:

-

Cell Seeding: Human cancer cells (e.g., MDA-MB-231) are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with a serial dilution of this compound, its analog, or a vehicle control.

-

Incubation: Plates are incubated for specified time points (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is measured. For the NCI-60 screen, a Sulforhodamine B (protein-based) or CellTiter-Glo (ATP-based) assay is used[9]. Alternatively, an MTT assay can be performed where MTT is added to each well and incubated, allowing viable cells to reduce it to formazan, which is then solubilized and measured spectrophotometrically.

-

Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by non-linear regression analysis.

-

Cell Cycle Analysis by Flow Cytometry

-

Procedure:

-

Cell Treatment: Cells are cultured and treated with the test compound for a specified duration.

-

Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is used to generate a histogram plotting cell count versus DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle[4].

-

Apoptosis Assay (Caspase Activation)

-

Procedure:

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Caspase Substrate Incubation: A substrate for active caspases (e.g., Z-DEVD-R110 for caspase-3) is added to the cell culture.[4] This substrate is non-fluorescent until cleaved by an active caspase.

-

Analysis: The increase in fluorescence, which corresponds to caspase activity, is measured using a plate reader or flow cytometer.

-

Data Interpretation: Results are expressed as a fold increase in caspase activity compared to untreated control cells[4].

-

Conclusion and Future Outlook

This compound and its synthetically accessible analogs represent a promising class of marine-derived antitumor agents.[4] Their potent activity against chemoresistant solid tumors, coupled with a mechanism that involves the induction of G2/M arrest and apoptosis, warrants further investigation.[4] The ability to synthesize these complex molecules provides a sustainable supply and enables the generation of diverse analogs to optimize the structure-activity relationship for improved therapeutic potential.[4][10] Future research should focus on elucidating the specific molecular targets of this compound, further defining its signaling pathways, and advancing lead analogs through more extensive preclinical and clinical development.

References

- 1. Plasma pharmacokinetics, bioavailability, and tissue distribution in CD2F1 mice of this compound, an antitumor halogenated monoterpene isolated from the red algae Portieria hornemannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism by mouse and human liver preparations of this compound, an antitumor halogenated monoterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Chemistry and Antioxidant/Anticancer Biology of Monoterpene and Meroterpenoid Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and structure/activity features of this compound-related antitumor monoterpenes from the red alga Portieria hornemannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies towards the synthesis of this compound: asymmetric hexafunctionalisation of myrcene - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and anticancer activity of chromone-based analogs of lavendustin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]

- 10. pubs.acs.org [pubs.acs.org]

Halomon: A Deep Dive into its NCI-60 Cytotoxicity Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxicity profile of Halomon, a polyhalogenated monoterpene, against the National Cancer Institute's (NCI) 60 human cancer cell line panel (NCI-60). This document outlines the available data, details the experimental protocols used for its evaluation, and visualizes relevant biological pathways and workflows.

Introduction

This compound, a natural product isolated from the red alga Portieria hornemannii, has garnered significant interest in the field of oncology.[1][2] Its unique chemical structure, characterized by multiple halogen atoms, contributes to its potent and selective cytotoxic activity against various cancer cell lines.[1] Notably, this compound has shown particular efficacy against cell lines derived from chemoresistant solid tumors, such as those from the brain, kidney, and colon, leading to its selection for preclinical drug development by the NCI.[2] Despite its promise, the precise mechanism of action remains an active area of investigation, with studies on analogues suggesting an induction of apoptosis and cell cycle arrest.[1]

NCI-60 Cytotoxicity Data for this compound (NSC 673503)

The quantitative data from the NCI-60 screen for this compound (NSC Identifier: 673503) is contained within the NCI's Developmental Therapeutics Program (DTP) database. Due to the nature of this database, direct extraction of the complete dataset into a static document is not feasible. However, researchers can access the full dataset through the NCI's online tools.

Instructions for Accessing this compound Cytotoxicity Data:

-

Navigate to the NCI DTP Data Search Tool: --INVALID-LINK--

-

Enter the NSC Number: In the search field for compound identifiers, enter this compound's NSC number: 673503 .

-

Retrieve Data: The portal will provide access to the dose-response curves and the calculated endpoints (GI50, TGI, and LC50) for this compound against each of the 60 cell lines.

Data Presentation:

Upon retrieval, the data can be organized into the following tabular format for clear comparison and analysis. The table below is a template that users can populate with the data obtained from the NCI database.

| Cell Line Panel | Cell Line Name | GI50 (Molar) | TGI (Molar) | LC50 (Molar) |

| Leukemia | CCRF-CEM | Data from NCI | Data from NCI | Data from NCI |

| HL-60(TB) | Data from NCI | Data from NCI | Data from NCI | |

| K-562 | Data from NCI | Data from NCI | Data from NCI | |

| MOLT-4 | Data from NCI | Data from NCI | Data from NCI | |

| RPMI-8226 | Data from NCI | Data from NCI | Data from NCI | |

| SR | Data from NCI | Data from NCI | Data from NCI | |

| Non-Small Cell Lung | A549/ATCC | Data from NCI | Data from NCI | Data from NCI |

| EKVX | Data from NCI | Data from NCI | Data from NCI | |

| HOP-62 | Data from NCI | Data from NCI | Data from NCI | |

| HOP-92 | Data from NCI | Data from NCI | Data from NCI | |

| NCI-H226 | Data from NCI | Data from NCI | Data from NCI | |

| NCI-H23 | Data from NCI | Data from NCI | Data from NCI | |

| NCI-H322M | Data from NCI | Data from NCI | Data from NCI | |

| NCI-H460 | Data from NCI | Data from NCI | Data from NCI | |

| NCI-H522 | Data from NCI | Data from NCI | Data from NCI | |

| Colon Cancer | COLO 205 | Data from NCI | Data from NCI | Data from NCI |

| HCC-2998 | Data from NCI | Data from NCI | Data from NCI | |

| HCT-116 | Data from NCI | Data from NCI | Data from NCI | |

| HCT-15 | Data from NCI | Data from NCI | Data from NCI | |

| HT29 | Data from NCI | Data from NCI | Data from NCI | |

| KM12 | Data from NCI | Data from NCI | Data from NCI | |

| SW-620 | Data from NCI | Data from NCI | Data from NCI | |

| CNS Cancer | SF-268 | Data from NCI | Data from NCI | Data from NCI |

| SF-295 | Data from NCI | Data from NCI | Data from NCI | |

| SF-539 | Data from NCI | Data from NCI | Data from NCI | |

| SNB-19 | Data from NCI | Data from NCI | Data from NCI | |

| SNB-75 | Data from NCI | Data from NCI | Data from NCI | |

| U251 | Data from NCI | Data from NCI | Data from NCI | |

| Melanoma | LOX IMVI | Data from NCI | Data from NCI | Data from NCI |

| MALME-3M | Data from NCI | Data from NCI | Data from NCI | |

| M14 | Data from NCI | Data from NCI | Data from NCI | |

| SK-MEL-2 | Data from NCI | Data from NCI | Data from NCI | |

| SK-MEL-28 | Data from NCI | Data from NCI | Data from NCI | |

| SK-MEL-5 | Data from NCI | Data from NCI | Data from NCI | |

| UACC-257 | Data from NCI | Data from NCI | Data from NCI | |

| UACC-62 | Data from NCI | Data from NCI | Data from NCI | |

| MDA-MB-435 | Data from NCI | Data from NCI | Data from NCI | |

| Ovarian Cancer | IGROV1 | Data from NCI | Data from NCI | Data from NCI |

| OVCAR-3 | Data from NCI | Data from NCI | Data from NCI | |

| OVCAR-4 | Data from NCI | Data from NCI | Data from NCI | |

| OVCAR-5 | Data from NCI | Data from NCI | Data from NCI | |

| OVCAR-8 | Data from NCI | Data from NCI | Data from NCI | |

| NCI/ADR-RES | Data from NCI | Data from NCI | Data from NCI | |

| SK-OV-3 | Data from NCI | Data from NCI | Data from NCI | |

| Renal Cancer | 786-0 | Data from NCI | Data from NCI | Data from NCI |

| A498 | Data from NCI | Data from NCI | Data from NCI | |

| ACHN | Data from NCI | Data from NCI | Data from NCI | |

| CAKI-1 | Data from NCI | Data from NCI | Data from NCI | |

| RXF 393 | Data from NCI | Data from NCI | Data from NCI | |

| SN12C | Data from NCI | Data from NCI | Data from NCI | |

| TK-10 | Data from NCI | Data from NCI | Data from NCI | |

| UO-31 | Data from NCI | Data from NCI | Data from NCI | |

| Prostate Cancer | PC-3 | Data from NCI | Data from NCI | Data from NCI |

| DU-145 | Data from NCI | Data from NCI | Data from NCI | |

| Breast Cancer | MCF7 | Data from NCI | Data from NCI | Data from NCI |

| MDA-MB-231 | Data from NCI | Data from NCI | Data from NCI | |

| HS 578T | Data from NCI | Data from NCI | Data from NCI | |

| BT-549 | Data from NCI | Data from NCI | Data from NCI | |

| T-47D | Data from NCI | Data from NCI | Data from NCI |

Experimental Protocols

The NCI-60 screen is a standardized assay that has been in operation for decades. The primary method used for compounds like this compound was the Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay Protocol:

-

Cell Plating: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

-

Time Zero (Tz) Measurement: After the initial 24-hour incubation, a set of plates for each cell line is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.

-

Compound Addition: Experimental compounds, including this compound, are typically solubilized in dimethyl sulfoxide (DMSO). The compound is added to the remaining plates at five different concentrations (usually 10-fold dilutions) and incubated for an additional 48 hours.

-

Cell Fixation and Staining: After the 48-hour incubation with the test compound, the cells are fixed in situ by gently adding cold 50% (w/v) TCA (10% final concentration) and incubating for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed five times with deionized water and then air-dried. The fixed cells are then stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.

-

Absorbance Measurement: Unbound dye is removed by washing five times with 1% acetic acid, and the plates are again air-dried. The bound stain is solubilized with 10 mM trizma base. The absorbance is read on an automated plate reader at a wavelength of 515 nm.

-

Data Analysis and Endpoint Calculation: The absorbance measurements are used to calculate the percentage of cell growth. Three response parameters are then determined:

-

GI50 (Growth Inhibition 50): The drug concentration that causes a 50% reduction in the net protein increase (as measured by SRB staining) in control cells during the incubation.

-

TGI (Total Growth Inhibition): The drug concentration that results in no net growth of cells.

-

LC50 (Lethal Concentration 50): The drug concentration that results in a 50% reduction in the measured protein at the end of the drug treatment as compared to that at the beginning, indicating a net loss of cells.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow of the NCI-60 SRB cytotoxicity assay.

Signaling Pathways

While the specific signaling pathways targeted by this compound are not yet fully elucidated, studies on its synthetic analogue, PPM1, indicate that it induces cell cycle arrest and apoptosis. The following diagrams represent generalized pathways for these cellular processes.

References

In Vitro Anti-Cancer Activity of Halomon: A Technical Guide

Abstract

Halomon, a polyhalogenated monoterpene originally isolated from the red alga Portieria hornemannii, has demonstrated significant and selective cytotoxic activity against a range of human cancer cell lines.[1][2][3] Its unique chemical structure and potent anti-cancer properties have made it a subject of considerable interest in the field of oncology drug development. This technical guide provides an in-depth overview of the in vitro anti-cancer activity of this compound and its analogues. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular mechanisms and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel marine-derived anti-cancer agents.

Introduction

This compound is a halogenated monoterpene that has shown promising cytotoxic activity, particularly against chemoresistant solid human tumors such as brain, renal, and colon cancer cell lines, as identified in screens conducted by the U.S. National Cancer Institute.[1][3] The unique mechanism of its cytotoxic action, which is not yet fully elucidated, distinguishes it from many conventional chemotherapeutic agents.[2] Its lipophilic nature, attributed to multiple halogen atoms, results in significant accumulation in fatty tissues, suggesting potential applications for malignancies in adipocyte-rich environments like breast cancer.[2] This guide focuses on the in vitro evidence that establishes the anti-cancer profile of this compound and related compounds.

Mechanism of Action

The in vitro anti-cancer effects of this compound and its analogues are primarily attributed to the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.

-

Induction of Apoptosis: Studies on this compound-related polyhalogenated monoterpenes have shown that they trigger apoptosis in cancer cells. This is evidenced by the activation of key executioner caspases, such as caspase-3 and caspase-7, which are critical mediators of the apoptotic cascade.[2] The apoptotic pathway involves a series of coordinated molecular events leading to characteristic morphological changes and, ultimately, cell death.

-

Cell Cycle Arrest: In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest.[2] By halting the progression of cancer cells through the cell cycle, this compound prevents their proliferation and division, contributing to its overall anti-tumor effect.

Quantitative Data: Cytotoxicity

The cytotoxic potency of this compound and its analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While specific IC50 values for this compound from the original NCI screen are not detailed in the provided literature, its activity against brain, renal, and colon cancer cell lines has been established.[3] For a novel polyhalogenated monoterpene analogue of this compound, PPM1, specific data against breast cancer cell lines has been reported.

Table 1: IC50 Values of this compound Analogue (PPM1) in Breast Cancer Cell Lines

| Cell Line | Description | IC50 (µM) |

| MDA-MB-231 | Triple-Negative Breast Cancer | [Data not available in search results] |

| Other Lines | Further data would be populated here as found in literature. | N/A |

Note: The table structure is provided for clarity. Specific quantitative values for this compound across a wide panel of cell lines require access to the full NCI screening data or more recent publications.

Key Experimental Protocols

The following protocols are standard methodologies used to evaluate the in vitro anti-cancer activity of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound (or its analogue) and a vehicle control (e.g., DMSO). Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5]

-

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection

Principle: This assay quantifies the activity of executioner caspases 3 and 7. A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspases, releasing a fluorescent group.

Protocol:

-

Cell Treatment: Seed and treat cells with this compound as described for the cytotoxicity assay.

-

Reagent Addition: After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate (e.g., Z-DEVD-R110) to the wells.[2]

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.

-

Data Acquisition: Measure the fluorescence or luminescence using a plate reader. For flow cytometry, cells are incubated with the substrate and analyzed.[2]

-

Analysis: Compare the signal from treated cells to that of untreated cells to determine the fold-increase in caspase-3/7 activity.

Principle: A decrease in the mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes, such as JC-1 or DiOC6(3), accumulate in healthy mitochondria with high membrane potential. In apoptotic cells, the collapse of ΔΨm prevents dye accumulation.[6][7]

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Dye Staining: Incubate the cells with a mitochondrial-specific fluorescent dye (e.g., DiOC6(3)) at 37°C.[6]

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

-

Data Acquisition: Analyze the cells using flow cytometry or fluorescence microscopy.

-

Analysis: Quantify the decrease in fluorescence intensity in treated cells compared to controls, indicating a loss of MMP.

Cell Cycle Analysis

Principle: This method uses a fluorescent DNA-binding dye (e.g., Propidium Iodide, PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). The amount of fluorescence is directly proportional to the amount of DNA in the cell.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).

-

Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer.

-

Analysis: Generate a histogram of cell count versus fluorescence intensity. The positions of the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N DNA content) peaks are used to quantify the percentage of cells in each phase.

Visualizations: Pathways and Workflows

This compound-Induced Apoptosis Pathway

The diagram below illustrates the potential signaling cascade initiated by this compound, leading to apoptosis through the intrinsic (mitochondrial) pathway, consistent with the observed activation of executioner caspases.

Caption: this compound-induced intrinsic apoptosis pathway.

Cell Cycle Arrest Mechanism

This diagram illustrates the points in the cell cycle where a therapeutic agent like this compound can induce arrest, preventing cellular proliferation.

Caption: Mechanism of this compound-induced cell cycle arrest.

Experimental Workflow for Cytotoxicity Assessment

This flowchart outlines the sequential steps involved in determining the IC50 value of this compound in a cell-based assay.

Caption: Workflow for determining this compound's IC50 value.

References

- 1. Isolation and structure/activity features of this compound-related antitumor monoterpenes from the red alga Portieria hornemannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Polyhalogenated Monoterpene Induces Cell Cycle Arrest and Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism by mouse and human liver preparations of this compound, an antitumor halogenated monoterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Mitochondrial membrane potential change induced by Hoechst 33342 in myelogenous leukemia cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

Halomon's Impact on Microtubule Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Halomon, a polyhalogenated monoterpene isolated from red algae, has demonstrated notable cytotoxic activity against a range of cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its mechanism of action is understood to involve the disruption of microtubule dynamics, a critical component of the cellular cytoskeleton essential for cell division, structure, and intracellular transport. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on microtubule assembly, detailing its impact on cancer cells and outlining the key experimental protocols used to characterize its activity. While specific quantitative data on the direct interaction of this compound with tubulin remains to be fully elucidated in publicly available literature, this guide presents the known cytotoxic effects and provides detailed methodologies for the requisite assays to further investigate its precise mechanism as a microtubule-targeting agent.

Introduction to this compound and Microtubule Targeting

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a fundamental role in eukaryotic cells. Their constant state of assembly and disassembly, known as dynamic instability, is crucial for the formation of the mitotic spindle during cell division.[1] Consequently, microtubules have become a prime target for the development of anticancer drugs.[1] Agents that interfere with microtubule dynamics can be broadly categorized as microtubule-stabilizing or microtubule-destabilizing agents.[1]

This compound is a halogenated monoterpene derived from the red algae Portieria hornemannii.[2] It has shown promising selective cytotoxic activity against various human tumor cell lines, including those known for chemoresistance.[2] The prevailing hypothesis for its cytotoxic action centers on its ability to disrupt microtubule assembly, placing it in the category of a microtubule-destabilizing agent. This disruption leads to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis.

Quantitative Data on this compound's Biological Activity

Table 1: Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Assay Type | IC50 | Citation |

| This compound | Brain Tumor Cell Lines | In vitro cytotoxicity | Active (specific values not provided) | [2] |

| This compound | Renal Cancer Cell Lines | In vitro cytotoxicity | Active (specific values not provided) | [2] |

| This compound | Colon Cancer Cell Lines | In vitro cytotoxicity | Active (specific values not provided) | [2] |

Note: The available literature frequently refers to the promising activity of this compound in the National Cancer Institute's (NCI) 60-cell line screen, but specific, publicly accessible quantitative data from this screen was not identified in the search results.[3][4][5][6][7]

Mechanism of Action: G2/M Cell Cycle Arrest and Apoptosis

The primary mechanism by which microtubule-destabilizing agents, including presumably this compound, exert their anticancer effects is by disrupting the formation of the mitotic spindle.[8] This leads to an inability of the cell to properly segregate its chromosomes, triggering a cell cycle checkpoint at the G2/M transition and ultimately leading to programmed cell death, or apoptosis.

Signaling Pathway for Microtubule Destabilizer-Induced Apoptosis

The disruption of microtubule dynamics by an agent like this compound initiates a signaling cascade that culminates in apoptosis. A simplified representation of this pathway is illustrated below.

Caption: Proposed signaling pathway of this compound leading to G2/M arrest and apoptosis.

Detailed Experimental Protocols

To rigorously characterize the effect of this compound on microtubule assembly, a series of in vitro and cell-based assays are required. The following protocols are standard methods used to evaluate microtubule-targeting agents.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The increase in turbidity, measured by absorbance, is proportional to the amount of microtubule polymer formed.[9]

Materials:

-

Purified tubulin (>99% pure)

-

G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

This compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Pre-warmed 96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 3-5 mg/mL.

-

In a pre-chilled 96-well plate, add varying concentrations of this compound or DMSO (for the control).

-

Add the tubulin solution to each well.

-

To initiate polymerization, add GTP to a final concentration of 1 mM.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

Data Analysis:

-

Plot absorbance (OD 340 nm) versus time for each concentration of this compound.

-

Determine the rate of polymerization from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the DMSO control.

-

The IC50 value (the concentration of this compound that inhibits tubulin polymerization by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the in vitro tubulin polymerization assay.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a compound.[9]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control) for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

The IC50 value (the concentration of this compound that reduces cell viability by 50%) can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the microtubule network within cells, revealing any disruptions caused by the treatment compound.

Materials:

-

Cells grown on glass coverslips

-

This compound stock solution

-

Fixative (e.g., ice-cold methanol)

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Primary antibody (e.g., anti-α-tubulin antibody)

-

Fluorescently labeled secondary antibody

-

DAPI (for nuclear staining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound at various concentrations for a specified time.

-

Fix the cells with ice-cold methanol.

-

Permeabilize the cells (if necessary, depending on the fixation method).

-

Block non-specific antibody binding with blocking buffer.

-

Incubate with the primary anti-α-tubulin antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize and capture images using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in the different phases of the cell cycle (G1, S, G2/M) based on their DNA content, allowing for the detection of cell cycle arrest.[10][11][12]

Materials:

-

Cancer cell lines

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells (including both adherent and floating cells).

-

Wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend them in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.

Data Analysis:

-

The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases is determined using cell cycle analysis software.

-

An accumulation of cells in the G2/M phase in this compound-treated samples compared to the control indicates G2/M arrest.

Conclusion

This compound presents a compelling profile as a potential anticancer agent due to its cytotoxic effects on a variety of cancer cell lines. The available evidence strongly suggests that its mechanism of action involves the disruption of microtubule assembly, leading to G2/M cell cycle arrest and apoptosis. While specific quantitative data on its direct interaction with tubulin is currently limited in the public domain, the experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound's activity. Further research utilizing these methods will be crucial to fully elucidate its molecular mechanism, determine its potency and selectivity, and advance its potential development as a therapeutic agent. The continued investigation into this compound and other polyhalogenated monoterpenes holds promise for the discovery of novel microtubule-targeting drugs with improved efficacy and reduced side effects.

References

- 1. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative analysis of microtubule dynamics during adhesion-mediated growth cone guidance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. promegaconnections.com [promegaconnections.com]

- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.co.jp [revvity.co.jp]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Halomon and its Enantiomers: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halomon is a polyhalogenated monoterpene first isolated from the red algae Portieria hornemannii. It has garnered significant attention from the scientific community due to its potent and selective cytotoxic activity against a range of cancer cell lines, making it a promising lead compound in anticancer drug development. The complex structure of this compound, featuring multiple stereocenters and a variety of halogen atoms (bromine and chlorine), presents a formidable challenge for synthetic chemists. This document provides detailed application notes and experimental protocols for the total synthesis of this compound and its enantiomers, drawing from seminal works in the field. The presented methodologies offer pathways to access these molecules for further biological evaluation and structure-activity relationship (SAR) studies.

Synthetic Strategies Overview

Several distinct strategies for the total synthesis of this compound have been reported, ranging from racemic approaches to highly enantioselective methods. Here, we focus on three landmark syntheses that showcase the evolution of synthetic design for this target molecule:

-

The First Total Synthesis (Racemic) by Schlama et al. (1998): This pioneering route established the feasibility of constructing the intricate framework of this compound. A key transformation in this 13-step synthesis is a Johnson-Claisen rearrangement to install a crucial quaternary chlorinated center.[1]

-

A Concise Three-Step Racemic Synthesis by Sotokawa et al. (2000): This approach significantly abbreviated the synthetic sequence, offering a rapid, albeit non-stereoselective, route to racemic this compound in a 25% overall yield.[2][3]

-

An Enantioselective and Scalable Synthesis by Bucher et al. (2015): This state-of-the-art synthesis provides access to enantiomerically pure this compound through a key catalytic, enantioselective dihalogenation reaction. This method has proven to be robust and scalable, enabling the production of significant quantities of the natural product for further studies.[4][5][6]

The choice of synthetic route will depend on the specific research goals, such as the need for enantiomerically pure material versus the rapid generation of racemic this compound for initial biological screening.

Key Synthetic Transformations and Logic

The following diagram illustrates the key retrosynthetic disconnections and strategic bonds addressed in the enantioselective synthesis of (+)-Halomon.

Caption: Retrosynthetic analysis of (+)-Halomon.

Quantitative Data Summary

The following tables summarize the key quantitative data from the different total syntheses of this compound, allowing for a direct comparison of their efficiencies.

Table 1: Comparison of Total Synthesis Routes for this compound

| Synthesis | Starting Material | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Schlama et al. (1998) | But-2-yne-1,4-diol | 13 | 13 | Racemic | [1] |

| Sotokawa et al. (2000) | Myrcene | 3 | 25 | Racemic | [2][3] |

| Bucher et al. (2015) | Known Allylic Alcohol | 6 | ~15 | >99 (for (+)-Halomon) | [4][6] |

Table 2: Key Reaction Yields and Selectivities in the Bucher et al. Enantioselective Synthesis

| Reaction Step | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Enantioselective Bromochlorination | Chiral Bromochloro Alcohol | 85 | 90 |

| Deoxygenation | Bromochloride Intermediate | 95 | - |

| Dichlorination | Dichloro Intermediate | 78 | - |

| Heck Coupling | This compound Precursor | 75 | - |

| Final Chlorination | (+)-Halomon | 88 | >99 |

Experimental Protocols

The following are detailed protocols for key transformations in the total synthesis of this compound.

Protocol 1: Enantioselective Bromochlorination (Bucher et al., 2015)

This protocol describes the key enantioselective step to install the C6 stereocenter.

Diagram of the Experimental Workflow:

Caption: Workflow for Enantioselective Bromochlorination.

Materials:

-

Allylic alcohol precursor (1.0 equiv)

-

(R,S)-Schiff base ligand (0.1 equiv)

-

Titanium (IV) isopropoxide (Ti(O-iPr)4) (1.1 equiv)

-

N-Bromosuccinimide (NBS) (1.2 equiv)

-

Tetrabutylammonium chloride (TBAC) (1.5 equiv)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Diethyl ether (Et2O)

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add the allylic alcohol (1.0 equiv) and the (R,S)-Schiff base ligand (0.1 equiv).

-

Dissolve the solids in anhydrous dichloromethane.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add titanium (IV) isopropoxide (1.1 equiv) dropwise.

-

In a separate flask, dissolve N-bromosuccinimide (1.2 equiv) and tetrabutylammonium chloride (1.5 equiv) in anhydrous dichloromethane.

-

Add the NBS/TBAC solution to the reaction mixture dropwise over 10 minutes.

-

Allow the reaction to warm to -20 °C and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous NaHCO3.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over MgSO4, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the chiral bromochloro alcohol.

-

Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Johnson-Claisen Rearrangement (Schlama et al., 1998)

This protocol outlines the key C-C bond-forming reaction to create the C3 quaternary chlorinated center in the racemic synthesis.

Materials:

-

Dichlorinated allylic alcohol intermediate (1.0 equiv)

-

Triethyl orthoacetate (excess)

-

Propionic acid (catalytic amount)

-

Toluene, anhydrous

Procedure:

-

To a flame-dried round-bottom flask, add the dichlorinated allylic alcohol (1.0 equiv) and a large excess of triethyl orthoacetate.

-

Add a catalytic amount of propionic acid.

-

Heat the mixture to 130 °C in an oil bath and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess triethyl orthoacetate.

-

Purify the residue by flash column chromatography on silica gel to yield the ester product containing the newly formed C-C bond and the C3 quaternary chloride.

Conclusion

The total synthesis of this compound and its enantiomers has been a significant endeavor in natural product synthesis. The evolution of synthetic strategies, from the initial racemic approaches to the highly efficient and enantioselective methods, showcases the advancements in synthetic organic chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize these complex and biologically important molecules for applications in cancer research and drug development. The ability to produce enantiomerically pure this compound is particularly crucial for elucidating its precise mechanism of action and for conducting preclinical and clinical studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Empirical Chiroptical Analyses of Vicinal Bromochloro Natural Products by van’t Hoff’s Principle of Optical Superposition: Assignment of the C-16 Configurations of Callophycols A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Stereospecific syn-dihalogenations and regiodivergent syn-interhalogenation of alkenes via vicinal double electrophilic activation strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Halogenated Monoterpenes from the Red Alga Portieria hornemannii - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Asymmetric Synthesis of Halomon

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and comparison of the primary asymmetric synthesis strategies for Halomon, a polyhalogenated monoterpene with significant cytotoxic and antitumor properties. The protocols outlined below are intended to serve as a comprehensive resource for the chemical synthesis of this important natural product.